molecular formula C11H16N4O2S B14595067 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-14-6

6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide

Cat. No.: B14595067
CAS No.: 61280-14-6
M. Wt: 268.34 g/mol
InChI Key: XPHAZRIIAZWSDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:

Properties

CAS No.

61280-14-6

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide

InChI

InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18)

InChI Key

XPHAZRIIAZWSDE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NC(=CN=C2)C(=S)N

Origin of Product

United States

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